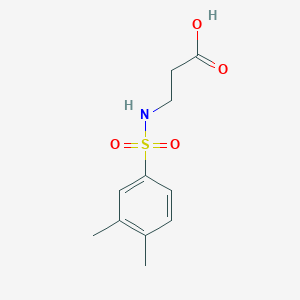

3-(3,4-Dimethylbenzenesulfonamido)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

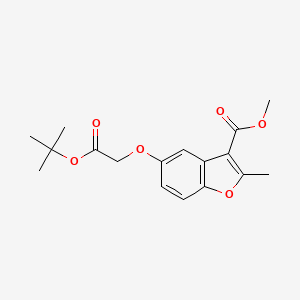

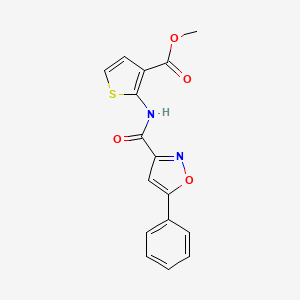

3-(3,4-Dimethylbenzenesulfonamido)propanoic acid is a compound with the formula C11H15NO4S and a molecular weight of 257.31 g/mol . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring conjugated to a propanoic acid, with additional functional groups attached . Unfortunately, a detailed structural analysis is not available from the search results.Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.31 g/mol . The specific physical and chemical properties such as melting point, boiling point, and solubility are not available from the search results.Scientific Research Applications

Synthesis and Catalysis

- Ortho-functionalization of Substituted Tolenes : A study details the highly regioselective olefination of substituted N,N-dimethylbenzylamines, which are transformed into 3-(2'-tolyl)propanoic acid and its derivatives under mild conditions. This process highlights a synthetic route potentially relevant to the derivatives of 3-(3,4-Dimethylbenzenesulfonamido)propanoic acid, showing the importance of acidity in catalytic transformations (Gui-Xin Cai et al., 2007).

- Amidation of Carboxylic Acids and Amines : Another study introduces B(OCH2CF3)3 as an effective reagent for the direct amidation of carboxylic acids with amines, a method that could be applied to this compound for synthesizing amides under mild conditions without the need for aqueous workup (R. Lanigan et al., 2013).

Materials Science

- Polymerization Studies : Dodecylbenzenesulfonic acid, related to the sulfonamido group in this compound, has been utilized in the synthesis of polyaniline colloids, demonstrating the surfactant's role in producing stable, conductive materials suitable for electronics (M. Shreepathi & R. Holze, 2006).

Environmental Applications

- Desulfurization of Diesel Fuel : Research employing sulfonic acids for the oxidative desulfurization of diesel fuel catalyzed by Brønsted acidic ionic liquids at room temperature may suggest applications for this compound derivatives in enhancing fuel purity and reducing sulfur emissions (Hongshuai Gao et al., 2010).

properties

IUPAC Name |

3-[(3,4-dimethylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-8-3-4-10(7-9(8)2)17(15,16)12-6-5-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQVMYGSVWQCJFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCCC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Cyclopropyl-5-fluoro-6-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidine](/img/structure/B2654521.png)

![2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-N-quinoxalin-6-ylacetamide](/img/structure/B2654529.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B2654532.png)

![3-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2654534.png)

![2-(3,4-dimethoxyphenyl)-5-(4-nitrobenzyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B2654541.png)